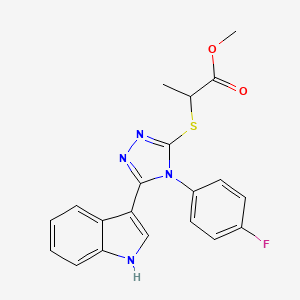

methyl 2-((4-(4-fluorophenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)propanoate

Description

Methyl 2-((4-(4-fluorophenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)propanoate is a triazole-based heterocyclic compound characterized by a 1,2,4-triazole core substituted with a 4-fluorophenyl group at position 4, an indol-3-yl moiety at position 5, and a methyl propanoate-linked thioether group at position 2. This structure combines pharmacophoric elements known for diverse biological activities, including antimicrobial, antifungal, and anti-inflammatory properties. The indole moiety may enhance interactions with biological targets, while the fluorophenyl group contributes to metabolic stability and lipophilicity .

Properties

IUPAC Name |

methyl 2-[[4-(4-fluorophenyl)-5-(1H-indol-3-yl)-1,2,4-triazol-3-yl]sulfanyl]propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17FN4O2S/c1-12(19(26)27-2)28-20-24-23-18(25(20)14-9-7-13(21)8-10-14)16-11-22-17-6-4-3-5-15(16)17/h3-12,22H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDDFNVBHXGFQMJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OC)SC1=NN=C(N1C2=CC=C(C=C2)F)C3=CNC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17FN4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl 2-((4-(4-fluorophenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)propanoate is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, synthesizing relevant research findings and case studies.

Chemical Structure and Synthesis

The compound features a triazole ring, which is known for its significant role in various biological activities. The synthesis typically involves the reaction of thiosemicarbazides with appropriate aldehydes, leading to the formation of triazole derivatives. For instance, a mixture of 1-(4-fluorobenzoyl)-4-methylthiosemicarbazide with sodium hydroxide yields the desired compound in high purity and yield .

Anticancer Properties

Research has indicated that triazole derivatives exhibit potent anticancer activity. For example, compounds similar to this compound have been shown to inhibit cell proliferation in various cancer cell lines. In vitro studies demonstrated significant cytotoxicity against human breast cancer (MCF-7) and colon carcinoma (HCT-116) cell lines, with IC50 values indicating effective dose-response relationships .

Antimicrobial Activity

The compound also exhibits antimicrobial properties. Studies have shown that derivatives of 1,2,4-triazoles possess broad-spectrum antibacterial and antifungal activities. This compound was tested against various pathogens, demonstrating effectiveness comparable to standard antibiotics .

| Pathogen | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Effective against strains | |

| Candida albicans | Significant antifungal activity |

Anti-inflammatory Effects

The anti-inflammatory potential of triazole derivatives has been explored in several studies. These compounds can inhibit key inflammatory mediators and enzymes involved in the inflammatory process. The structure of this compound suggests mechanisms that could modulate inflammatory pathways effectively .

Case Studies

Several case studies highlight the therapeutic potential of this compound:

- Anticancer Study : A study focused on a series of triazole derivatives showed that this compound exhibited a dose-dependent reduction in tumor cell viability.

- Antimicrobial Efficacy : In a comparative study against common pathogens, this compound exhibited lower minimum inhibitory concentrations (MICs) compared to traditional antibiotics like penicillin and amphotericin B.

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a complex structure that includes a triazole ring, an indole moiety, and a fluorophenyl group. The synthesis of methyl 2-((4-(4-fluorophenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)propanoate typically involves multi-step reactions that yield high purity and yield rates. For example, the synthesis can be achieved through the reaction of appropriate indole derivatives with triazole precursors under controlled conditions, often utilizing solvents like dimethylformamide (DMF) for recrystallization and purification .

Biological Activities

Antimicrobial Properties

Research indicates that compounds related to this compound demonstrate significant antimicrobial activity. For instance, derivatives of triazoles have been shown to inhibit various bacterial strains effectively. The presence of the fluorophenyl and indole groups enhances the biological efficacy of these compounds against pathogens .

Anticancer Potential

The compound's structural features suggest potential anticancer properties. Indole derivatives are known for their ability to modulate various cellular pathways involved in cancer progression. Studies have indicated that triazole-containing compounds can act as inhibitors of key enzymes involved in tumor growth and proliferation. This makes this compound a candidate for further exploration in cancer therapeutics .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the therapeutic potential of this compound. Variations in substituents on the indole and triazole rings can significantly influence biological activity. For example:

| Substituent | Effect on Activity |

|---|---|

| Fluorine on Phenyl | Increases lipophilicity and biological activity |

| Alkyl groups on Triazole | Modulate receptor binding affinity |

This table summarizes how different chemical modifications can enhance or diminish the compound's efficacy.

Case Studies

Case Study 1: Antimicrobial Activity Assessment

In a recent study assessing the antimicrobial properties of various triazole derivatives, this compound exhibited notable inhibition against Gram-positive bacteria. The study employed standard disk diffusion methods to evaluate the effectiveness of the compound against Staphylococcus aureus and Bacillus subtilis .

Case Study 2: Anticancer Screening

Another study focused on evaluating the anticancer efficacy of triazole derivatives in vitro against various cancer cell lines. This compound was tested for cytotoxicity using MTT assays. Results indicated significant cytotoxic effects with IC50 values comparable to established chemotherapeutics .

Comparison with Similar Compounds

Structural Features

The compound shares structural similarities with other 1,2,4-triazole derivatives but differs in substituent composition:

Key Observations :

- The methyl propanoate thioether group offers a balance of hydrophobicity and hydrolytic stability compared to phenylethanone or methylthio groups .

Key Observations :

- The use of Cs2CO3 in DMF (as in ) may improve thiolate formation efficiency compared to NaOEt or NaOH .

- Hybrid structures (e.g., thiazole-pyrazole) require multi-step syntheses, reducing scalability compared to single-step thioether formations .

Physicochemical Properties

- Planarity : Isostructural analogs (e.g., ) exhibit near-planar conformations, but the indole group in the target compound may introduce steric hindrance, reducing crystallinity.

- Solubility : Methoxy and sulfonyl groups in analogs enhance aqueous solubility (e.g., ), whereas the indole and fluorophenyl groups in the target compound may favor lipid membrane penetration .

- Molecular Weight : The target compound (MW ≈ 425 g/mol) aligns with Lipinski’s rule of five, similar to analogs in .

Hypotheses for Target Compound :

- The indole moiety may enhance DNA intercalation or kinase inhibition, while the fluorophenyl group could reduce metabolic degradation .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for methyl 2-((4-(4-fluorophenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)propanoate, and how can reaction conditions be optimized?

- Methodology : Start with a key intermediate like 4-phenyl-5-substituted-1,2,4-triazole-3-thiol (synthesized via classical methods). React this intermediate with methyl 2-chloropropanoate in an aqueous medium under reflux, using sodium hydroxide to neutralize HCl byproducts. Optimize parameters (e.g., solvent polarity, temperature, stoichiometry) via Design of Experiments (DoE) to maximize yield. Purify via crystallization from methanol or water-propanol mixtures . Confirm purity using HPLC and NMR .

Q. How can the structure and purity of this compound be validated post-synthesis?

- Methodology : Use a combination of spectral techniques:

- 1H/13C NMR : Confirm substituent integration (e.g., fluorophenyl protons at ~7.2 ppm, indole NH at ~11 ppm).

- FT-IR : Identify thioether (C-S stretch at ~600–700 cm⁻¹) and ester carbonyl (C=O at ~1720 cm⁻¹).

- LC-MS : Verify molecular ion peaks and rule out side products.

Cross-validate with elemental analysis (C, H, N, S) .

Q. What are the solubility and stability profiles of this compound under varying pH and temperature conditions?

- Methodology : Conduct solubility tests in polar (water, DMSO), semi-polar (ethanol, acetonitrile), and non-polar solvents (ethyl acetate) at 25°C and 37°C. Assess stability via accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) using HPLC to monitor degradation products. Adjust pH (2–12) to identify stability thresholds .

Advanced Research Questions

Q. How can molecular docking predict the biological activity of this compound against specific targets (e.g., kinases, GPCRs)?

- Methodology : Use software like AutoDock Vina or Schrödinger Suite. Prepare the ligand (target compound) by optimizing its 3D structure with Gaussian 09 (DFT/B3LYP/cc-pVDZ). Dock into protein active sites (e.g., PDB: 3ERT for estrogen receptors) with flexible side chains. Validate docking poses via MD simulations (NAMD/GROMACS) and calculate binding free energies (MM-PBSA). Compare with known inhibitors .

Q. What strategies resolve contradictions in biological activity data across in vitro assays (e.g., cytotoxicity vs. selectivity)?

- Methodology :

- Dose-Response Curves : Test across a wide concentration range (nM to μM) to identify off-target effects.

- Proteome Profiling : Use kinome-wide screening (e.g., KinomeScan) to assess selectivity.

- Metabolic Stability : Evaluate hepatic microsomal stability to rule out false positives from metabolite interference.

Cross-reference with structural analogs to isolate pharmacophore contributions .

Q. How does the electronic configuration of substituents (fluorophenyl, indole) influence the compound’s reactivity in nucleophilic substitution reactions?

- Methodology : Perform DFT calculations (B3LYP/LanL2MB) to map electrostatic potential surfaces (EPS) and identify electron-deficient regions. Experimentally, substitute the triazole-thio group with nucleophiles (e.g., amines, thiols) under varying conditions (polar aprotic solvents, microwave irradiation). Monitor reaction progress via TLC and characterize products with HRMS .

Q. What are the mechanistic implications of this compound’s interaction with cytochrome P450 enzymes?

- Methodology : Use human liver microsomes (HLMs) with NADPH cofactor. Monitor metabolite formation via LC-MS/MS (MRM mode). Identify metabolic hotspots using isotopic labeling (e.g., deuterium at propanoate methyl group). Compare with computational predictions (CYP450 docking) to map oxidation sites .

Key Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.